molecular formula C27H37P B1589746 DI(1-Adamantyl)benzylphosphine CAS No. 395116-70-8

DI(1-Adamantyl)benzylphosphine

Cat. No.: B1589746
CAS No.: 395116-70-8
M. Wt: 392.6 g/mol
InChI Key: ANIAFEJRWQDKDV-UHFFFAOYSA-N
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Description

DI(1-Adamantyl)benzylphosphine is a phosphine ligand known for its bulky and electron-rich nature. It is widely used in various catalytic reactions, particularly in cross-coupling reactions. The compound has the empirical formula C27H37P and a molecular weight of 392.56 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DI(1-Adamantyl)benzylphosphine typically involves the reaction of 1-adamantylphosphine with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: DI(1-Adamantyl)benzylphosphine is involved in various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DI(1-Adamantyl)benzylphosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • DI(1-Adamantyl)chlorophosphine
  • DI(1-Adamantyl)-n-butylphosphine
  • DI(1-Adamantyl)-2-dimethylaminophenylphosphine

Comparison: DI(1-Adamantyl)benzylphosphine is unique due to its specific structure, which provides a balance of steric bulk and electronic properties. This makes it particularly effective in stabilizing transition metal complexes and facilitating catalytic reactions. Compared to similar compounds, this compound offers a unique combination of stability and reactivity, making it a valuable ligand in various catalytic processes .

Properties

IUPAC Name

bis(1-adamantyl)-benzylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37P/c1-2-4-19(5-3-1)18-28(26-12-20-6-21(13-26)8-22(7-20)14-26)27-15-23-9-24(16-27)11-25(10-23)17-27/h1-5,20-25H,6-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIAFEJRWQDKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(CC4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460735
Record name Benzyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395116-70-8
Record name Benzyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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